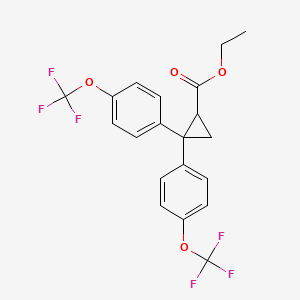

Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate

Description

Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate is a cyclopropane-based compound characterized by two 4-(trifluoromethoxy)phenyl substituents at the 2-position and an ethyl ester group at the 1-position of the cyclopropane ring. The trifluoromethoxy (-OCF₃) groups are electron-withdrawing due to the strong electronegativity of fluorine, which significantly influences the compound’s electronic properties, stability, and reactivity. This compound is of interest in medicinal chemistry and materials science, particularly for applications requiring thermal stability and resistance to metabolic degradation. Its synthesis typically involves cyclopropanation via transition metal-catalyzed reactions or [2+1] cycloaddition strategies, followed by functionalization of the aromatic rings .

Properties

Molecular Formula |

C20H16F6O4 |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

ethyl 2,2-bis[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C20H16F6O4/c1-2-28-17(27)16-11-18(16,12-3-7-14(8-4-12)29-19(21,22)23)13-5-9-15(10-6-13)30-20(24,25)26/h3-10,16H,2,11H2,1H3 |

InChI Key |

CBQHUKAKBMDLBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC1(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.

Introduction of Trifluoromethoxy Groups: The trifluoromethoxy groups can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Esterification: The final step involves esterification to form the ethyl ester of the carboxylate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of new materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate belongs to a broader class of 2,2-diarylcyclopropane derivatives. A structurally related compound, 2,2-bis(4-ethylphenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide (Compound ID: 8009-4039), shares the cyclopropane core but differs in substituents and functional groups:

- Aromatic substituents : The target compound features trifluoromethoxy groups, whereas the analogous compound has ethyl (-C₂H₅) groups at the 4-position of the phenyl rings.

- Functional group : The target compound has an ethyl ester (-COOEt), while the analogous compound contains a carboxamide (-CONH-(4-fluorophenyl)) group.

| Property | This compound | 2,2-bis(4-ethylphenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide |

|---|---|---|

| Substituents | -OCF₃ (electron-withdrawing) | -C₂H₅ (electron-donating) |

| Functional Group | Ester (-COOEt) | Carboxamide (-CONH-Ar) |

| Polarity | Moderate (ester + -OCF₃) | Higher (amide + -F) |

| Hydrogen Bonding Capacity | Limited | Significant (amide NH) |

Functional Group Analysis

- Ester vs. Amide : The ethyl ester group in the target compound confers higher lipophilicity compared to the carboxamide group in the analogous compound. This difference impacts solubility; the amide-containing compound is more soluble in polar solvents (e.g., DMSO, water) due to hydrogen bonding via the NH group .

- Electron Effects : The trifluoromethoxy groups enhance the compound’s resistance to oxidative degradation compared to ethyl substituents, which are more susceptible to metabolic oxidation.

Substituent Effects

- Trifluoromethoxy (-OCF₃) vs. Ethyl (-C₂H₅): The -OCF₃ groups reduce electron density on the aromatic rings, stabilizing the compound against electrophilic attack.

- Fluorine vs. Trifluoromethoxy : The 4-fluorophenyl group in the analogous compound introduces steric and electronic effects distinct from -OCF₃, altering binding affinities in biological systems.

Inferred Physicochemical Properties

- Thermal Stability : The target compound’s -OCF₃ groups likely improve thermal stability compared to alkyl-substituted analogs, as seen in other fluorinated aromatics.

- Bioactivity : The carboxamide derivative (Compound ID: 8009-4039) may exhibit stronger receptor-binding interactions due to hydrogen bonding, whereas the ester-containing compound could show better membrane permeability.

Biological Activity

Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate (CAS Number: 2563858-40-0) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 434.3 g/mol. It features a cyclopropane ring substituted with trifluoromethoxy phenyl groups, contributing to its unique reactivity and interaction with biological targets .

| Property | Value |

|---|---|

| CAS Number | 2563858-40-0 |

| Molecular Formula | C20H16F6O4 |

| Molecular Weight | 434.3 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research has indicated that compounds with trifluoromethoxy groups can exhibit significant antimicrobial properties. A study focusing on the synthesis of malonamide derivatives noted that similar structures showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could possess comparable antimicrobial properties .

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been explored in various studies. In a thesis investigating novel N-heterocyclic scaffolds, it was highlighted that derivatives with similar structural motifs demonstrated potent growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells . This selectivity indicates a promising therapeutic index for compounds like this compound.

The mechanism by which this compound exerts its biological effects may involve modulation of cellular signaling pathways. Studies have shown that similar compounds can influence phosphoprotein levels and localization within cells, potentially affecting cancer cell motility and proliferation . Further research is required to elucidate the specific pathways involved.

Study on CFTR Modulators

In a study examining the efficacy of CFTR modulators, derivatives similar to this compound were tested for their ability to rescue defective CFTR function in cells expressing the F508del mutation. The results indicated that certain structural modifications led to enhanced activity compared to standard treatments, suggesting that this compound could play a role in cystic fibrosis therapy .

Q & A

Q. What are the key synthetic routes for Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclopropanation of diarylvinyl precursors followed by esterification. A common method includes:

- Step 1 : Formation of a diarylvinyl intermediate via condensation of 4-(trifluoromethoxy)benzaldehyde derivatives with ethyl acetoacetate under basic conditions (e.g., NaOH in ethanol, reflux for 8–12 hours) .

- Step 2 : Cyclopropanation using diazo compounds (e.g., diazoacetate esters) in the presence of transition metal catalysts (e.g., Rh(II) complexes) to form the strained cyclopropane ring .

- Optimization : Yield and purity depend on solvent choice (e.g., toluene for high-temperature stability), catalyst loading (0.5–2 mol%), and controlled addition of diazo reagents to minimize side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- X-ray crystallography : Resolves cyclopropane ring conformation and substituent orientation. For example, cyclopropane derivatives often exhibit puckering parameters (Q, θ, φ) to quantify ring distortion .

- NMR spectroscopy : and NMR confirm trifluoromethoxy group integration and cyclopropane coupling constants ( for adjacent protons) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 403.4 [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy groups influence the compound’s reactivity and conformational stability?

- Steric effects : The bulky 4-(trifluoromethoxy)phenyl groups restrict rotation around the cyclopropane ring, leading to distinct diastereomers. X-ray data shows dihedral angles between aryl rings ranging from 76–90°, affecting intermolecular interactions .

- Electronic effects : The electron-withdrawing trifluoromethoxy group stabilizes the cyclopropane ring via conjugation, reducing ring strain. This is evidenced by computational studies (DFT) showing lower strain energy compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Metabolic stability : In vitro assays may overlook hepatic metabolism. Use liver microsomes or CYP450 inhibitors to identify degradation pathways. For instance, esterase-mediated hydrolysis of the ethyl carboxylate group reduces activity in vivo .

- Solubility limitations : Poor aqueous solubility (logP ~4.2) can lead to false negatives. Formulate with co-solvents (e.g., DMSO:PBS mixtures) or nanoemulsions to enhance bioavailability .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Molecular docking : Screen derivatives against targets like NF-κB or COX-2. For example, the trifluoromethoxy group’s hydrophobic surface area enhances binding to allosteric pockets in inflammatory proteins .

- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with inhibitory potency. Derivatives with para-substituted electron-withdrawing groups show improved IC values (e.g., 0.8–1.2 µM for NF-κB inhibition) .

Q. What experimental protocols address challenges in synthesizing enantiopure cyclopropane derivatives?

- Chiral catalysts : Use Rh(II) complexes with chiral ligands (e.g., Dirhodium tetrakis((R)-N-(dodecylbenzenesulfonyl)prolinate)) to achieve enantiomeric excess (ee >90%) during cyclopropanation .

- Chromatographic resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to separate enantiomers .

Q. How does the compound’s conformational flexibility impact its role as a synthetic intermediate?

- Ring-opening reactions : The strained cyclopropane ring undergoes regioselective cleavage with nucleophiles (e.g., Grignard reagents) to form substituted alkanes. For example, attack at the less hindered carbon yields 1,3-diarylpropane derivatives .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, necessitating low-temperature storage for long-term stability .

Q. What are the mechanistic implications of the compound’s interactions with biological targets like NF-κB?

- Binding studies : Surface plasmon resonance (SPR) shows nanomolar affinity (K = 12–15 nM) for the p65 subunit of NF-κB, driven by hydrogen bonding with the carboxylate group and hydrophobic interactions with trifluoromethoxy substituents .

- Downstream effects : In vitro assays (e.g., luciferase reporter gene) demonstrate dose-dependent suppression of TNF-α-induced NF-κB activation (EC = 0.5 µM) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.